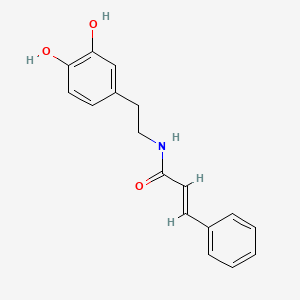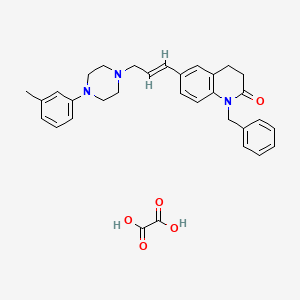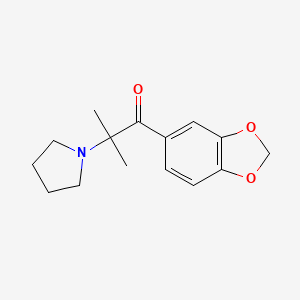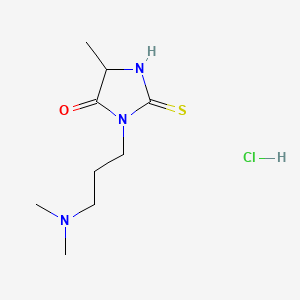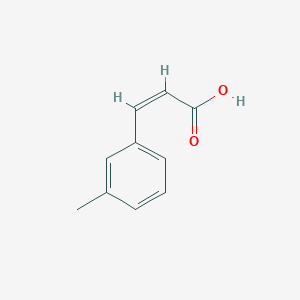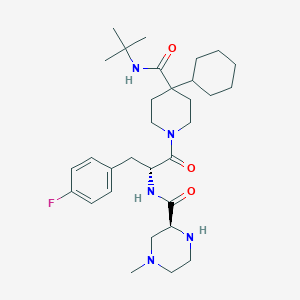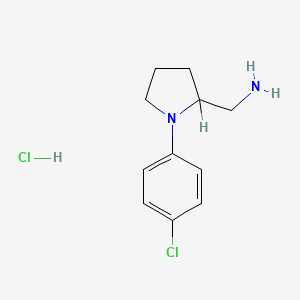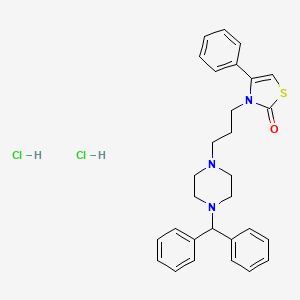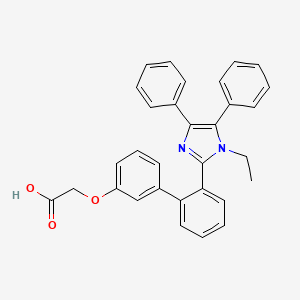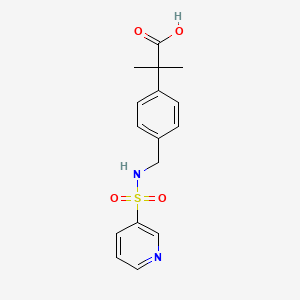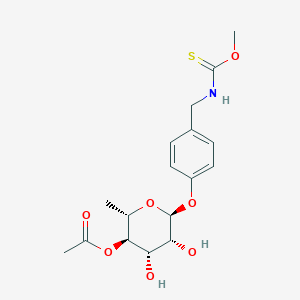
2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylaminopropylamine, dimethylamine, epichlorohydrin polymer is a polymeric compound formed by the reaction of dimethylaminopropylamine, dimethylamine, and epichlorohydrin. This polymer is known for its applications in various industries, including water treatment, personal care products, and as a microbicidal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The polymer is synthesized through a polycondensation reaction involving dimethylaminopropylamine, dimethylamine, and epichlorohydrin. The reaction typically occurs under controlled conditions of temperature and pH to ensure the formation of the desired polymer structure . The process involves the following steps:
Reaction of Dimethylamine with Epichlorohydrin: This step forms an intermediate product.
Addition of Dimethylaminopropylamine: This step leads to the formation of the final polymeric structure.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed in specific ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and polymer quality .
Chemical Reactions Analysis
Types of Reactions
The polymer undergoes various chemical reactions, including:
Substitution Reactions: The polymer can react with other chemicals to substitute functional groups.
Oxidation and Reduction: These reactions can modify the polymer’s properties, such as its solubility and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the polymer .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the polymer .
Scientific Research Applications
Chemistry
In chemistry, this polymer is used as a flocculant in water treatment processes. It helps in the removal of suspended particles and impurities from water .
Biology
In biological research, the polymer is used as a microbicidal agent. It is effective against a wide range of microorganisms, including bacteria and algae .
Medicine
In medicine, the polymer is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .
Industry
In the industrial sector, the polymer is used in the production of personal care products such as shampoos and soaps. It acts as a surfactant and helps in the formation of stable emulsions .
Mechanism of Action
The polymer exerts its effects through various mechanisms:
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simple amine used in various chemical reactions.
Trimethylamine: Another amine with similar properties but different applications.
Diethylamine: Used in the production of pharmaceuticals and pesticides.
Uniqueness
The uniqueness of dimethylaminopropylamine, dimethylamine, epichlorohydrin polymer lies in its versatility and wide range of applications. Unlike simple amines, this polymer can form stable complexes and has significant microbicidal properties, making it valuable in both industrial and research settings .
Properties
CAS No. |
68987-91-7 |
|---|---|
Molecular Formula |
C10H26ClN3O |
Molecular Weight |
239.78 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;N-methylmethanamine |
InChI |
InChI=1S/C5H14N2.C3H5ClO.C2H7N/c1-7(2)5-3-4-6;4-1-3-2-5-3;1-3-2/h3-6H2,1-2H3;3H,1-2H2;3H,1-2H3 |
InChI Key |
UXCQWBXZBBIPJH-UHFFFAOYSA-N |
Canonical SMILES |
CNC.CN(C)CCCN.C1C(O1)CCl |
Related CAS |
67828-15-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


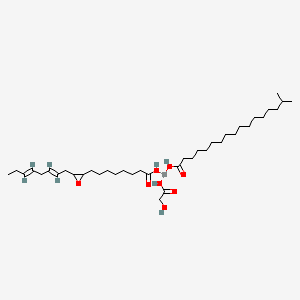
![2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid](/img/structure/B12775050.png)
